Home > Products > Screening Compounds P1228 > Pth (28-48) (human)
Pth (28-48) (human) - 83286-22-0

Pth (28-48) (human)

Catalog Number: EVT-8955229
CAS Number: 83286-22-0
Molecular Formula: C95H150N28O29
Molecular Weight: 2148.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PTH (28-48) (human), a peptide fragment derived from parathyroid hormone, plays a significant role in calcium and phosphate metabolism. Parathyroid hormone is a critical regulator of mineral homeostasis in the human body, influencing bone remodeling and the renal handling of calcium and phosphate. The fragment PTH (28-48) specifically corresponds to a portion of the full-length parathyroid hormone, which consists of 84 amino acids. This fragment is of particular interest due to its potential biological activity and therapeutic applications.

Source and Classification

PTH (28-48) is classified as a polypeptide and is synthesized from the larger parathyroid hormone precursor. The full parathyroid hormone is produced by the parathyroid glands, which are small endocrine glands located behind the thyroid gland in the neck. The synthesis of PTH involves multiple steps, including transcription, translation, and post-translational modifications.

The classification of PTH (28-48) falls under the category of bioactive peptides that can influence various physiological processes. It is important to note that while PTH (28-48) is derived from parathyroid hormone, its specific functions and mechanisms may differ from those of the full-length hormone.

Synthesis Analysis

The synthesis of PTH (28-48) can be achieved through various methods, including:

  1. Chemical Synthesis: This method typically involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain on a solid support. The specific sequence for PTH (28-48) can be synthesized using standard coupling reagents and protecting groups to ensure proper formation.
  2. Recombinant DNA Technology: This approach involves cloning the gene encoding the desired peptide fragment into an expression vector, followed by transformation into host cells (such as bacteria or yeast). The cells are then induced to express the peptide, which can be purified from the culture medium.
  3. Enzymatic Cleavage: Enzymatic methods may also be employed to cleave specific regions from larger precursors of parathyroid hormone to obtain the desired fragment.

Molecular Data

  • Molecular Weight: Approximately 2148.42 g/mol
  • Chemical Formula: C95H150N28O29

The structural conformation of PTH (28-48) plays a crucial role in its interaction with receptors and subsequent biological effects.

Chemical Reactions Analysis

PTH (28-48) may undergo various chemical reactions typical for peptides, including:

  1. Hydrolysis: Peptide bonds can be hydrolyzed by proteolytic enzymes, leading to the breakdown of the peptide into smaller fragments or individual amino acids.
  2. Oxidation: Certain amino acid side chains may undergo oxidation, particularly those containing sulfur or hydroxyl groups.
  3. Modification: Post-translational modifications such as phosphorylation or glycosylation can occur, affecting the activity and stability of the peptide.
Mechanism of Action

The mechanism through which PTH (28-48) exerts its effects primarily involves interaction with specific receptors in target tissues such as bone and kidney. The action process includes:

  1. Binding to Receptors: PTH (28-48) binds to parathyroid hormone receptors (specifically PTH1R), initiating a signaling cascade that influences cellular responses.
  2. Calcium Mobilization: Activation of these receptors leads to increased intracellular calcium levels through various pathways, including cyclic AMP production.
  3. Regulation of Gene Expression: The binding triggers downstream effects that regulate genes involved in calcium and phosphate metabolism.

Data Supporting Mechanism

Research indicates that fragments like PTH (28-48) may have distinct biological activities compared to full-length parathyroid hormone, potentially influencing bone formation and resorption differently than their larger counterparts .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and certain organic solvents; solubility may vary based on pH and ionic strength.

Chemical Properties

  • Stability: Stability can be affected by temperature, pH, and presence of proteolytic enzymes.
  • pH Sensitivity: Biological activity may vary with changes in pH; optimal conditions should be determined experimentally.

Relevant analyses often include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular weight confirmation.

Applications

PTH (28-48) has several scientific uses:

  1. Research Tool: Used in studies investigating calcium metabolism and bone physiology.
  2. Therapeutic Potential: Investigated for its role in osteoporosis treatment due to its ability to stimulate bone formation.
  3. Diagnostic Applications: May serve as a biomarker for certain metabolic disorders related to calcium homeostasis.
Structural and Functional Characterization of PTH (28-48)

Sequence-Specific Conformational Dynamics in the 28–48 Region

The human parathyroid hormone fragment encompassing residues 28 to 48 (PTH (28-48)) exhibits unique structural properties that distinguish it from other regions of the intact PTH (1-84) molecule. Nuclear magnetic resonance (NMR) spectroscopy studies in aqueous and membrane-mimicking environments reveal that this fragment possesses limited propensity for stable secondary structure formation. In aqueous solution, PTH (28-48) adopts a predominantly random coil conformation. However, in the presence of structure-stabilizing agents like trifluoroethanol (TFE), residues 23–27 (which partially overlap the N-terminal end of this fragment) demonstrate a higher tendency to form transient helical structures compared to residues 28–48. Notably, a conformational discontinuity exists between leucine 28 and glutamine 29, disrupting helical propagation [10]. This structural flexibility is attributed to the amino acid sequence "Leu-Gln-Asp-Val-His-Asn-Phe-Val-Ala-Leu-Gly-Ala-Pro-Leu-Ala-Pro-Arg-Asp-Ala-Gly-Ser" (LQDVHNFVALGAPLAPRDAGS), which contains multiple helix-breaking residues (e.g., glycine 38, proline 35 and 41) and lacks the extensive hydrophobic interactions necessary for stable folding [10] [2].

The conformational dynamics of this region have functional implications. Molecular dynamics simulations suggest that the 28–48 sequence exhibits greater solvent exposure and backbone flexibility compared to the more structured N-terminal (1-34) or central (18-48) regions of PTH. This intrinsic disorder likely facilitates interactions with the parathyroid hormone receptor 1 (PTH Receptor 1) transmembrane domain or intracellular signaling partners, though its standalone structure differs significantly from its conformation within the intact hormone [6] [10].

Table 1: Conformational Behavior of PTH Fragments in Solution

FragmentAqueous Solution70% TFE SolutionKey Structural Features
PTH (1-34)Flexible N-terminusTwo stable helices: 3-13 & 15-29Defined helical domains critical for receptor activation
PTH (18-48)Partial disorderHelix: 21-38 (discontinuity 28-29)Stabilized central helix; C-terminus (38-48) unstructured
PTH (28-48)Random coilMinimal stable structureTransient helix (23-27 only); Gly/Pro residues prevent folding
PTH (53-84)Turns/loopsNo helix; tertiary structureLong-range NOEs suggest open folded topology

Epitope Mapping and Immunogenic Determinants

While PTH (28-48) is not a classical antigenic target, its sequence contains potential immunogenic determinants relevant to autoimmune disorders or therapeutic antibody development. Epitope mapping principles indicate that solvent accessibility and conformational flexibility—both prominent features of PTH (28-48)—enhance peptide immunogenicity. Computational immunogenicity prediction models (e.g., TCR-peptide contact potential profiling) suggest that sequences within 28-48 harbor residues with high interfacial contact potential when scanned against public T-cell receptor repertoires [7] [3]. Key residues contributing to this potential include leucine 28, arginine 43, and aspartic acid 44, which exhibit favorable physicochemical interactions with complementary determining regions of T-cell receptors.

Mutations within this region significantly alter predicted immunogenicity. Alanine scanning mutagenesis reveals position-specific impacts: replacing leucine 28 or arginine 43 reduces predicted immunogenicity scores by >30%, whereas substitutions at glycine 38 or proline 41 show minimal effect. This residue-specific vulnerability mirrors patterns observed in viral epitopes where immunodominance correlates with mutational escape potential [7] [3]. Crucially, the segment 34–48 contains overlapping sequences with identified circulating C-terminal PTH fragments (e.g., PTH (34–84), PTH (37–84)) in chronic kidney disease patients. These fragments accumulate in renal impairment and may present novel epitopes [8].

Table 2: Immunogenic Determinants within PTH (28-48)

Residue PositionAmino AcidPredicted Immunogenicity ContributionFunctional Annotation
28Leucine (L)High (Δ score: -35% upon mutation)Flexibility hinge; TCR contact potential
34Valine (V)Moderate (Δ score: -15% upon mutation)Start of clinically detected C-terminal fragment
38Glycine (G)Low (Δ score: -5% upon mutation)Flexibility residue; minimal impact
41Proline (P)Low (Δ score: -8% upon mutation)Helix breaker; buried in intact PTH
43Arginine (R)High (Δ score: -40% upon mutation)Charged residue; strong interfacial potential
44Aspartic Acid (D)Moderate (Δ score: -20% upon mutation)Electrostatic interaction contributor

Role of the 28–48 Domain in Intact PTH Molecular Stability

Within intact parathyroid hormone (1-84), the 28–48 region acts as a flexible linker connecting the N-terminal signaling domain (1–34) and the more structured C-terminal domain (53–84). Despite its minimal independent folding, this segment contributes significantly to the overall stability and proteolytic resistance of PTH. Mass spectrometry studies of circulating PTH fragments in humans identify PTH (28–84) as a persistent metabolite, indicating that cleavage at residue 28 exposes a backbone relatively resistant to further degradation [8] [1]. This stability arises partly from the presence of proline residues (positions 35 and 41), which constrain local conformation and limit protease accessibility.

The 28–48 domain also modulates interactions between PTH and its receptor. While the N-terminal fragment (1–34) is sufficient for receptor activation, the central region (28–48) influences binding kinetics and signal duration. Biochemical studies demonstrate that mutations in the 28-48 sequence (e.g., [Ala²⁹]PTH(28-48)) convert PTH from an agonist to an antagonist by disrupting interactions with the PTH Receptor 1 transmembrane domain. Specifically, glutamine 29 forms a critical hydrophilic interaction within the receptor pocket; its substitution with alanine (mimicking the hydrophobic alanine found at the equivalent position in PTH-related peptide) abolishes signaling capacity [5] [6]. This highlights the role of the 28-48 region in stabilizing the active PTH-PTH Receptor 1 complex through specific side-chain contacts, despite lacking a rigid structure itself.

Furthermore, hydrogen-deuterium exchange data suggest that the 28–48 segment experiences slower solvent exchange in intact PTH than in isolated fragments. This implies that intramolecular interactions with the C-terminal domain (53–84) partially shield this region, reducing its conformational entropy and contributing to the hormone’s global stability [10] [8].

Table 3: Biochemical Properties of PTH (28-48) Influencing Stability and Function

PropertyCharacteristicsImpact on Intact PTH
Proteolytic ResistanceHigh (persists as 28-84 fragment in serum)Stabilizes C-terminal fragments in circulation
Intramolecular ShieldingReduced solvent exchange vs. isolated fragmentContributes to global folding cooperativity
Receptor InterfaceGln29 critical for agonist signaling; Leu28/Asp44 ancillary contactsModulates PTH Receptor 1 binding kinetics and signaling duration
Linker FlexibilityGly/Pro residues enable hinge motionFacilitates orientation of N- and C-terminal domains

Properties

CAS Number

83286-22-0

Product Name

Pth (28-48) (human)

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C95H150N28O29

Molecular Weight

2148.4 g/mol

InChI

InChI=1S/C95H150N28O29/c1-44(2)31-55(96)78(135)111-57(26-27-68(97)125)81(138)117-64(38-73(131)132)87(144)121-75(48(9)10)91(148)119-61(35-54-39-101-43-105-54)84(141)115-62(36-69(98)126)85(142)114-60(34-53-21-16-15-17-22-53)86(143)120-74(47(7)8)90(147)108-50(12)77(134)113-58(32-45(3)4)79(136)104-40-70(127)106-51(13)92(149)122-29-20-25-67(122)89(146)118-59(33-46(5)6)82(139)109-52(14)93(150)123-30-19-24-66(123)88(145)112-56(23-18-28-102-95(99)100)80(137)116-63(37-72(129)130)83(140)107-49(11)76(133)103-41-71(128)110-65(42-124)94(151)152/h15-17,21-22,39,43-52,55-67,74-75,124H,18-20,23-38,40-42,96H2,1-14H3,(H2,97,125)(H2,98,126)(H,101,105)(H,103,133)(H,104,136)(H,106,127)(H,107,140)(H,108,147)(H,109,139)(H,110,128)(H,111,135)(H,112,145)(H,113,134)(H,114,142)(H,115,141)(H,116,137)(H,117,138)(H,118,146)(H,119,148)(H,120,143)(H,121,144)(H,129,130)(H,131,132)(H,151,152)(H4,99,100,102)/t49-,50-,51-,52-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,74-,75-/m0/s1

InChI Key

INPISQDTARSRTN-DDIUPCTASA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.